6-Benzylsulfanyl-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Synthesis Analysis
The synthesis of triazole derivatives involves various methods, including the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Molecular Structure Analysis
In the five-membered aromatic azole chain, triazole compounds contain two carbon and three nitrogen atoms . On the basis of fusion permutations of a five-membered triazole ring with a six-membered thiadiazine ring, four isomeric structural variants of triazolothiadiazine may exist .Chemical Reactions Analysis
The chemical reactions involving triazoles are diverse and depend on the specific structure of the compound. Generally, triazoles can undergo reactions such as alkylation, acylation, and various types of cycloaddition .Physical And Chemical Properties Analysis
The physical and chemical properties of triazoles depend on their specific structure. Generally, they are stable compounds and many of them are commercially available .Scientific Research Applications
- Studies have explored the anticancer potential of this compound. It exhibits cytotoxic effects against cancer cells, making it a promising candidate for further investigation in cancer therapy .
- The compound has demonstrated antimicrobial properties against bacteria and fungi. Researchers have investigated its efficacy as an antimicrobial agent, which could contribute to combating infectious diseases .
- Preclinical studies suggest that this triazolothiadiazine derivative possesses analgesic and anti-inflammatory properties. It may modulate pain pathways and reduce inflammation .
- Antioxidants play a crucial role in protecting cells from oxidative damage. This compound has been evaluated for its antioxidant activity, which could be relevant in preventing oxidative stress-related diseases .
- The compound acts as an enzyme inhibitor, particularly targeting carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase. These enzymes are involved in various physiological processes, and inhibition may have therapeutic implications .
- Researchers have investigated the compound’s antitubercular potential. Tuberculosis remains a global health concern, and novel agents are needed to combat drug-resistant strains .
Anticancer Properties
Antimicrobial Activity
Analgesic and Anti-Inflammatory Effects
Antioxidant Potential
Enzyme Inhibition
Antitubercular Activity
In addition to these applications, in silico pharmacokinetic and molecular modeling studies have provided insights into its behavior within biological systems. Researchers hope that this review will aid in designing new target-oriented drugs based on 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffolds for multifunctional diseases . If you need further details or have additional questions, feel free to ask! 😊
Mechanism of Action
Target of Action
Triazole compounds, which this compound is a derivative of, are known to interact with a variety of enzymes and receptors in the biological system . They show versatile biological activities and are present as a central structural component in a number of drug classes .
Mode of Action
Triazole compounds are known for their ability to form hydrogen bonds due to the presence of nitrogen atoms in their structure . This allows them to make specific interactions with different target receptors .
Biochemical Pathways
Triazole derivatives have been associated with a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .
Pharmacokinetics
The pharmacokinetic properties of triazole derivatives have been studied and summarized in silico .
Result of Action
Some triazole containing thiadiazine derivatives have shown antioxidant activity, blood glucose lowering activity, and moderate anticancer activity .
Action Environment
The design and synthesis of triazole derivatives for their antimicrobial, antioxidant, and antiviral potential have been studied .
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-benzylsulfanyl-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS/c1-24-16-9-7-15(8-10-16)19-21-20-17-11-12-18(22-23(17)19)25-13-14-5-3-2-4-6-14/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZQZWAPNRTPIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Benzylsulfanyl-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine |
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